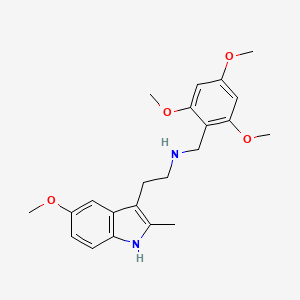
2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methoxy-6-(2-methylpiperidino)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a 2-methylpiperidino group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methoxy-6-(2-methylpiperidino)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methoxy-6-(2-methylpiperidino)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, oxidized or reduced derivatives, and hydroxylated compounds.
Scientific Research Applications
2-chloro-4-methoxy-6-(2-methylpiperidino)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-4-methoxy-6-(2-methylpiperidino)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methoxy-6-methylpyrimidine
- 2-amino-4-chloro-6-methylpyrimidine
- 2-chloro-4,6-dimethoxypyrimidine
Uniqueness
2-chloro-4-methoxy-6-(2-methylpiperidino)-1,3,5-triazine is unique due to the presence of the 2-methylpiperidino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar triazine derivatives.
Properties
Molecular Formula |
C10H15ClN4O |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C10H15ClN4O/c1-7-5-3-4-6-15(7)9-12-8(11)13-10(14-9)16-2/h7H,3-6H2,1-2H3 |
InChI Key |
DGVLBSKBWLAKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC(=N2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B15005993.png)
![2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15005995.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)
![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)


![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)

